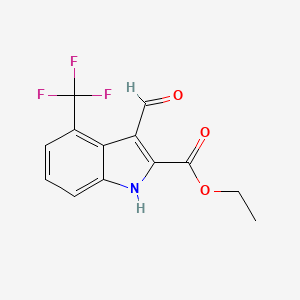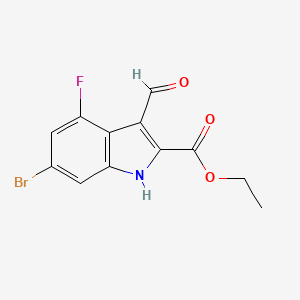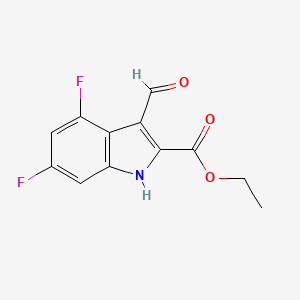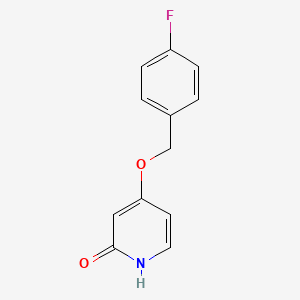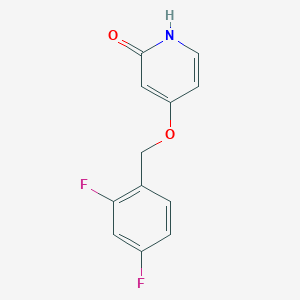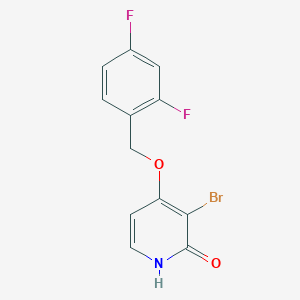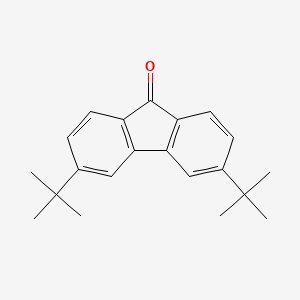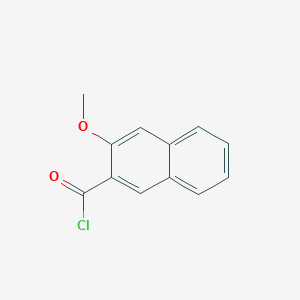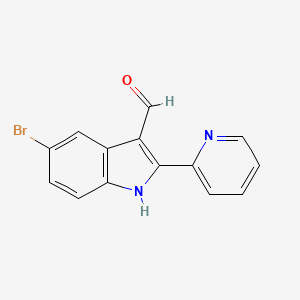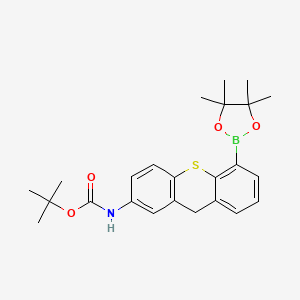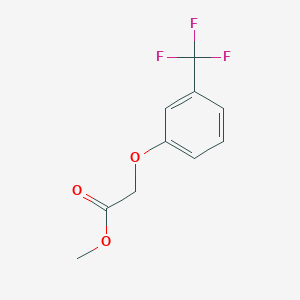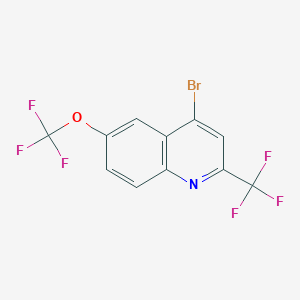
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
“4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline” is a chemical compound . It’s often used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with bromine, trifluoromethoxy, and trifluoromethyl groups attached to a quinoline base .Physical and Chemical Properties Analysis
Detailed physical and chemical properties of “this compound” are not provided in the search results. As a research chemical, its properties would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Relay Propagation of Crowding
Research by Schlosser et al. (2006) explored the steric effects in chemical reactions involving compounds like 4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. This study focused on how the trifluoromethyl group influences reactions due to its steric pressure, providing insights into the chemical behavior of such compounds in synthesis processes (Schlosser et al., 2006).
Derivatives Synthesis
Lefebvre, Marull, and Schlosser (2003) discussed the synthesis of 4-(trifluoromethyl)quinoline derivatives. Their study presented methods for transforming certain precursors into various quinoline derivatives, highlighting the versatility of this compound in synthetic chemistry (Lefebvre, Marull, & Schlosser, 2003).
Structural Elaboration
A study by Marull and Schlosser (2003) investigated the structural elaboration of 2-(trifluoromethyl)quinolinones, deriving from compounds like this compound. This work highlighted the potential for creating complex structures by manipulating certain chemical properties of the quinoline compounds (Marull & Schlosser, 2003).
Functionalization Techniques
In 2004, Marull and Schlosser described methods for functionalizing halogenated quinolines, such as this compound. This research demonstrated how specific substituents can be strategically used for regiochemical control in functionalization reactions (Marull & Schlosser, 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4BrF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOIYJNVYCASQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4BrF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



